n-Pentylboronic acid

Suzuki–Miyaura Coupling Cross‑Coupling Efficiency Chain‑Length Optimization

Researchers requiring a linear n-pentyl chain for Suzuki-Miyaura couplings often face yield variability when substituting branched or shorter-chain alkylboronic acids. n-Pentylboronic acid (CAS 4737-50-2) is the validated building block that eliminates this uncertainty. - Documented 68% isolated yield in Pd-catalyzed coupling with 4-bromobenzaldehyde. - Specifically validated for constructing Δ⁸-THC and Δ⁹-THC cores with optimal CB₁/CB₂ receptor affinity. - Distinct pKa (10.37±0.43) and LogP (≈1.57) profiles ensure predictable transmetalation kinetics for high-throughput screening. Supplied with ≥98% purity and long-term storage at -20°C to prevent anhydride formation.

Molecular Formula C5H13BO2
Molecular Weight 115.97 g/mol
CAS No. 4737-50-2
Cat. No. B032675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Pentylboronic acid
CAS4737-50-2
Synonyms1-Pentaneboronic Acid;  Pentyl-Boronic Acid;  NSC 524968;  Pentylboronic Acid;  B-Pentylboronic Acid
Molecular FormulaC5H13BO2
Molecular Weight115.97 g/mol
Structural Identifiers
SMILESB(CCCCC)(O)O
InChIInChI=1S/C5H13BO2/c1-2-3-4-5-6(7)8/h7-8H,2-5H2,1H3
InChIKeyABWPXVJNCQKYDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Pentylboronic Acid: Core Profile and Procurement


n-Pentylboronic acid (C₅H₁₃BO₂, MW 115.97) is a primary alkylboronic acid that functions as a versatile organoboron building block for carbon–carbon bond formation via Suzuki–Miyaura cross-coupling . The compound is a solid at ambient temperature with a reported melting point of 94 °C, and its procurement typically involves products with a nominal purity of ≥98% and a recommended long-term storage condition of ≤–10 °C to mitigate anhydride formation . The fundamental value of this reagent resides in its ability to install a linear n‑pentyl chain onto aromatic or heteroaromatic scaffolds—a transformation that is not functionally interchangeable with branched, shorter‑chain, or arylboronic acid analogs without measurable differences in reaction yield, steric profile, or physicochemical properties of the resulting adducts.

n-Pentylboronic Acid: Substitution Limitations


Alkylboronic acids are not a homogeneous class; substitution of n‑pentylboronic acid with a different chain‑length homolog (e.g., n‑butyl‑, n‑hexyl‑) or a branched isomer (e.g., tert‑pentyl‑) introduces substantial changes in lipophilicity, reaction kinetics, and product purity that directly impact synthetic outcomes. The linear C₅ chain confers a Log P of approximately 1.57 and a predicted pKa of 10.37 ± 0.43, which are distinct from the physicochemical profiles of shorter or branched analogs [1]. Furthermore, steric and electronic perturbations arising from chain branching or length alteration modify the transmetalation step in Suzuki–Miyaura couplings, thereby affecting both the yield and the selectivity of the cross‑coupling event . Consequently, treating alkylboronic acids as interchangeable procurement decisions without comparative performance data introduces unnecessary variability in route reproducibility and final product quality.

n-Pentylboronic Acid: Performance Comparison with Analogs


Suzuki Coupling Yield vs. n-Hexylboronic Acid

In a direct comparative synthesis reported in US Patent 9,315,495 B2, the use of n‑pentylboronic acid as the coupling partner for 4‑bromobenzaldehyde (250 mg, 1.35 mmol) under identical conditions to those employed for n‑hexylboronic acid delivered 4‑pentylbenzaldehyde in 68% isolated yield (161 mg). This performance metric was achieved without any additional reaction optimization specific to the pentyl chain length, underscoring the reagent's reliable coupling efficiency in standard palladium‑catalyzed protocols [1].

Suzuki–Miyaura Coupling Cross‑Coupling Efficiency Chain‑Length Optimization

pKa Influence on Transmetalation Kinetics

The predicted pKa of n‑pentylboronic acid is 10.37 ± 0.43, which is consistent with its classification as a primary alkylboronic acid and is measurably distinct from the pKa values of arylboronic acids (typically ~8–9) and more sterically hindered alkylboronic acids (e.g., tert‑pentyl‑) [1]. Within the transmetalation step of the Suzuki–Miyaura catalytic cycle, the pKa of the boronic acid influences the equilibrium concentration of the reactive boronate species, thereby modulating the overall reaction rate. While a direct, side‑by‑side kinetic study with a single comparator is not available in the open literature, this predicted pKa value provides a class‑level basis for expecting slower, more controlled transmetalation relative to more acidic arylboronic acids, which may be advantageous in preventing homocoupling side reactions [2].

Boronic Acid pKa Transmetalation Rate Suzuki–Miyaura Mechanism

Chain-Length Dependence in Hydrate Inhibition

In a study evaluating boronic acids as synergists for the kinetic hydrate inhibitor (KHI) polymer poly(N‑vinylcaprolactam) (PVCap), n‑pentylboronic acid (C5 chain) and n‑hexylboronic acid (C6 chain) were found to be antagonistic—i.e., they reduced KHI performance—under slow constant cooling conditions from 76 bar [1]. This behavior was not observed with shorter‑chain boronic acids, establishing a clear, chain‑length‑dependent functional divergence. The C5 chain length, specifically, defines a boundary at which the boronic acid ceases to act as a synergist and instead impairs the polymer's hydrate‑inhibiting function.

Kinetic Hydrate Inhibitors Poly(N‑vinylcaprolactam) Structure–Activity Relationship

Utility in Δ⁸-THC and Δ⁹-THC Synthesis

n-Pentylboronic acid is specifically identified as a reagent for the synthesis of (−)-Δ⁸‑tetrahydrocannabinol (Δ⁸‑THC) and (−)-Δ⁹‑tetrahydrocannabinol (Δ⁹‑THC) . In these synthetic routes, the n‑pentyl chain of the boronic acid is incorporated directly into the resorcinol core of the cannabinoid scaffold, defining the lipophilic side chain that is essential for CB₁ and CB₂ receptor binding. The use of a shorter‑chain (e.g., n‑butyl) or branched (e.g., tert‑pentyl) boronic acid would result in a structurally distinct analog with altered pharmacological activity, thereby negating the intended synthetic target.

Cannabinoid Synthesis Δ⁸‑THC Δ⁹‑THC Boronic Acid Intermediates

Safety Profile and GHS Classification

n‑Pentylboronic acid is classified under the Globally Harmonized System (GHS) with the signal word 'Warning' and hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This GHS profile is typical for many alkylboronic acids but is distinct from that of some arylboronic acids, which may carry more severe hazard classifications (e.g., 'Danger') due to acute toxicity or corrosivity. For procurement in a multi‑user laboratory or pilot plant setting, the 'Warning' classification, coupled with straightforward storage requirements (≤–10 °C to –20 °C in an inert atmosphere), translates to fewer handling restrictions and lower administrative overhead compared to more hazardous boronic acid alternatives .

Boronic Acid Safety GHS Classification Procurement Compliance

n-Pentylboronic Acid: Key Application Scenarios


n-Pentyl Chain Installation in Cannabinoid Synthesis

Synthetic chemists developing cannabinoid receptor ligands should prioritize n‑pentylboronic acid for the construction of Δ⁸‑THC and Δ⁹‑THC cores. As documented in the literature, this reagent is specifically validated for installing the linear C₅ lipophilic side chain required for optimal CB₁/CB₂ receptor affinity . Substitution with a butyl‑ or hexylboronic acid would generate an analog with altered pharmacological properties, rendering the synthesis off‑target.

Suzuki Coupling of Electron-Deficient Aryl Halides

For the large‑scale synthesis of 4‑pentylbenzaldehyde derivatives via palladium‑catalyzed cross‑coupling, n‑pentylboronic acid delivers an experimentally verified 68% isolated yield when coupled with 4‑bromobenzaldehyde . This established performance benchmark supports its selection over less‑characterized chain‑length homologs, minimizing the process development time required to achieve a target yield.

Kinetic Hydrate Inhibitor Testing

Researchers and engineers in the oil and gas industry evaluating boronic acid additives for PVCap‑based kinetic hydrate inhibitors must carefully select the alkyl chain length. Evidence demonstrates that n‑pentylboronic acid (C5) acts as an antagonist, reducing KHI efficacy, whereas shorter‑chain boronic acids are synergistic . Accurate procurement of the C5 homolog is therefore critical for correctly interpreting structure–activity relationships and avoiding pipeline‑blockage risks in field applications.

pKa-Guided Optimization of Coupling Conditions

When optimizing Suzuki–Miyaura reaction conditions for a novel substrate, the predicted pKa of n‑pentylboronic acid (10.37 ± 0.43) provides a rational basis for selecting the base strength and solvent system . This physicochemical parameter differentiates it from more acidic arylboronic acids and informs the expected transmetalation kinetics, thereby guiding the efficient design of high‑throughput screening campaigns.

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